1-(2-Chloro-4-nitrobenzyl)piperazine
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Overview
Description
3-chloro-4-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a chlorine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-4-[(piperazin-1-yl)methyl]phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols and modified piperazine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the piperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(piperazin-1-yl)methyl]phenol
- 3-chloro-4-[(morpholin-4-yl)methyl]phenol
- 3-chloro-4-[(piperidin-1-yl)methyl]phenol
Uniqueness
3-chloro-4-[(piperazin-1-yl)methyl]phenol is unique due to the specific positioning of the chlorine atom and the piperazine moiety, which can influence its reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C11H15ClN2O |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-chloro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
UHWUYUXDMRMLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
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